molecular formula C10H11N3O B8526493 [3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanol

[3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanol

Cat. No.: B8526493
M. Wt: 189.21 g/mol
InChI Key: LUSCOZQZVGVPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanol is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

(3-methyl-1-pyridin-2-ylpyrazol-4-yl)methanol

InChI

InChI=1S/C10H11N3O/c1-8-9(7-14)6-13(12-8)10-4-2-3-5-11-10/h2-6,14H,7H2,1H3

InChI Key

LUSCOZQZVGVPHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CO)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Lithium aluminium hydride (1.93 g) was added to a solution of ethyl 3-methyl-1-(2-pyridyl)-1H-pyrazole-4-carboxylate (15.00 g) in tetrahydrofuran (150 ml) at 0° C., and the mixture was stirred at room temperature for one hour. Sodium sulfate decahydrate (21.03 g) and hexane (100 ml) were added to the reaction mixture, and the mixture was stirred at room temperature for one hour. After the precipitate was removed by filtration, the filtrate was concentrated. The crystals obtained were collected by filtration to yield [3-methyl-1-(2-pyridyl)-1H-pyrazol-4-yl]methanol (11.38 g). This was recrystallized from acetone-hexane. Melting point: 116–117° C.
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Sodium sulfate decahydrate
Quantity
21.03 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of ethyl 3-methyl-1-(2-pyridyl)-1H-pyrazole-4-carboxylate (15.00 g) in tetrahydrofuran (150 mL) was added lithium aluminum hydride (1.93 g) at 0° C., and the mixture was stirred at room temperature for 1 hr. Sodium sulfate 10 hydrate (21.03 g) and hexane (100 mL) were added to the reaction mixture, and the mixture was stirred at room temperature for 1 hr. The precipitate was removed by filtration and the filtrate was concentrated. The obtained crystals were collected by filtration to give [3-methyl-1-(2-pyridyl)-1H-pyrazol-4-yl]methanol (11.38 g). The crystals were recrystallized from acetone-hexane. melting point: 116-117° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Sodium sulfate 10 hydrate
Quantity
21.03 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

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